![molecular formula C28H20Cl2O2 B14591050 2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) CAS No. 61603-31-4](/img/structure/B14591050.png)
2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthopyran core, which is a fused ring system combining naphthalene and pyran rings, with chlorine atoms and an ethane-1,2-diyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in an anhydrous methanol solution. The reaction is carried out at elevated temperatures (around 60°C) with continuous stirring and refluxing for approximately 16 hours. The resulting solution is then filtered, and the filtrate is left to crystallize, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced naphthopyran derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthopyran derivatives.
Substitution: Substituted naphthopyran compounds with various functional groups.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic compounds
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of naphthopyran.
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran): A closely related compound with slight variations in the naphthopyran core.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61603-31-4 |
|---|---|
Formule moléculaire |
C28H20Cl2O2 |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
1-chloro-2-[2-(1-chloro-3H-benzo[f]chromen-2-yl)ethyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C28H20Cl2O2/c29-27-19(15-31-23-13-11-17-5-1-3-7-21(17)25(23)27)9-10-20-16-32-24-14-12-18-6-2-4-8-22(18)26(24)28(20)30/h1-8,11-14H,9-10,15-16H2 |
Clé InChI |
YSFWSEKXWPDSLV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)CCC4=C(C5=C(C=CC6=CC=CC=C65)OC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
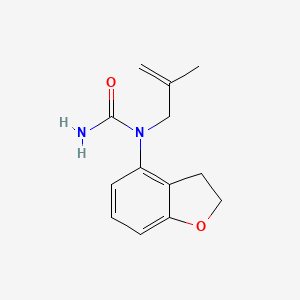
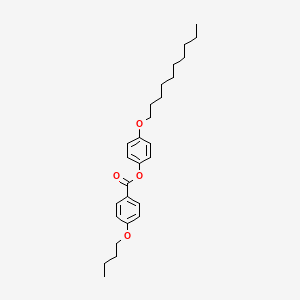



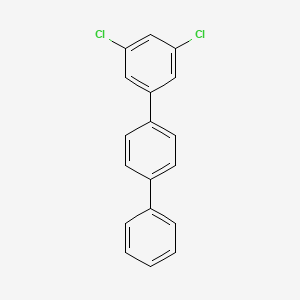
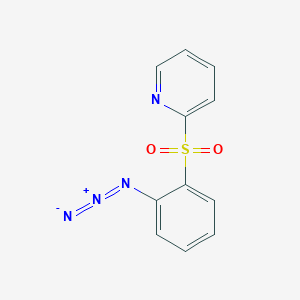
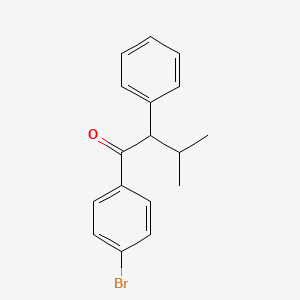
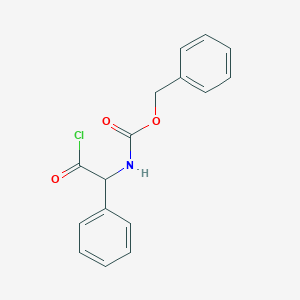
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
